molecular formula C8H7N3O3 B2736599 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile CAS No. 2416230-82-3

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile

Cat. No.: B2736599
CAS No.: 2416230-82-3
M. Wt: 193.162
InChI Key: CENYRUWBZGZCNB-UHFFFAOYSA-N
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Description

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile ( 2416230-82-3) is a high-purity chemical compound offered for research and development purposes. This pyrimido-oxazine carbonitrile derivative has a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol. The compound features a fused heterocyclic system that integrates pyrimidine and oxazine rings, a structural motif of significant interest in medicinal chemistry. Such scaffolds are frequently investigated for their diverse biological activities, as pyrimidine-based compounds are known to be explored for their potential as enzyme inhibitors and therapeutic agents. Researchers can leverage this compound as a key synthetic intermediate for the development of novel pharmaceutical candidates or as a precursor for generating complex heterocyclic systems. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12/h1-2,4H2,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENYRUWBZGZCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C(=O)NC(=O)N21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Urea Condensation Route

The most extensively documented method involves a three-step sequence starting from substituted chalcones:

  • Chalcone Synthesis : 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one is prepared via Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone in ethanolic KOH.
  • Oxazine Formation : Reaction of chalcone with urea in ethanolic KOH at reflux yields 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine. This step proceeds through nucleophilic attack of urea’s amine group on the α,β-unsaturated ketone.
  • Cyclization with Cyanoacrylates : Treatment with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF/K₂CO₃ induces Michael addition, forming the pyrimidine ring. The methylthio group at position 8 is subsequently displaced by nucleophiles (e.g., phenols, amines).

Key Optimization Parameters :

  • Solvent polarity (DMF > DMSO > THF) improves cyclization yields by 20–30%.
  • Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

Aminohydroxypyridine-Based Assembly

An alternative approach from pyridine precursors employs:

  • Ethyl 2,3-Dibromopropanoate Coupling : 3-Hydroxy-2-aminopyridine reacts with ethyl 2,3-dibromopropanoate to form ethyl 3,4-dihydro-2H-pyrido[3,2-b]oxazine-2-carboxylate.
  • Oxidative Cyclization : Treatment with PCl₅ followed by ammonia gas introduces the pyrimidine ring, though this method shows lower yields (45–50%) compared to chalcone routes.

Introduction of the 9-Carbonitrile Group

The critical carbonitrile moiety is introduced via two primary strategies:

Direct Cyanation Using Malononitrile

Reaction of the oxazine intermediate with malononitrile in acetic acid under reflux achieves 70–75% yields. IR spectroscopy confirms successful incorporation through a sharp peak at 2210 cm⁻¹.

Nucleophilic Displacement of Methylthio Groups

Ethyl 2-cyano-3,3-bis(methylthio)acrylate serves as a dual electrophile, where the methylthio group at position 8 is replaced by cyanide ions in the presence of CuCN/DMF.

Comparative Analysis :

Method Yield (%) Purity (%) Reaction Time (h)
Malononitrile cyanation 75 95 6
Methylthio displacement 68 90 8

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

  • Para vs. Ortho Cyclization : Steric effects from the 4-chlorophenyl group favor para-cyclization (85:15 selectivity).
  • Oxazine Ring Opening : Prolonged heating (>8 h) in polar aprotic solvents leads to ring cleavage, reducing yields by 15–20%.

Byproduct Formation

Major byproducts include:

  • Imidazo[1,2-a]pyridines : Formed when reaction temperatures exceed 120°C.
  • Dihydrooxazine Dimers : Result from radical coupling in oxygen-free environments.

Advanced Characterization Techniques

Spectroscopic Fingerprints

  • ¹H NMR : Key signals include δ 5.12 ppm (N-H), 5.50 ppm (=CH), and 7.30–7.41 ppm (aromatic protons).
  • ¹³C NMR : Carbonitrile resonance at 118.7 ppm, carbonyl carbons at 165.3 and 168.9 ppm.
  • ESI-MS : Molecular ion peak at m/z 432 (M+H⁺) with characteristic chlorine isotope pattern.

Chromatographic Purity Assessment

HPLC analysis on C18 columns (MeCN/H₂O = 70:30) shows >95% purity for optimized routes.

Industrial-Scale Considerations

Cost-Benefit Analysis of Starting Materials

  • Chalcone-derived routes are 30% cheaper than pyridine-based methods but require rigorous impurity control.
  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate adds $15–20/kg to production costs compared to malononitrile.

Waste Stream Management

  • DMF recovery via vacuum distillation achieves 85% solvent reuse.
  • K₂CO₃ byproducts are neutralized with HCl to produce KCl fertilizer-grade material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to achieve desired properties or functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile has been studied for its potential antimicrobial properties. It may serve as a lead compound for developing new antibiotics or antiviral agents.

Medicine: The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its potential use in treating diseases such as cancer and infectious diseases.

Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism by which 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione

  • Core Structure : Pyrimidine fused to a 1,4-diazepine (seven-membered ring, two nitrogens) instead of oxazine.
  • Substituents : Ethoxymethyl, methyl, and phenyl groups; lacks carbonitrile.
  • Synthesis : Uses LiAlH4 for intermediate reduction, followed by crystallization.
  • Applications : Explored as an antitumor agent and enzyme inhibitor (HIV-1 reverse transcriptase, tyrosine kinase).

2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile

  • Core Structure : Pyrimidine fused to a 1,3-oxazine (oxygen at position 1, nitrogen at 3) instead of 1,4-oxazine.
  • Substituents : Chlorophenyl, methylthio, and carbonitrile groups.
  • Synthesis : Involves thiomethylation and chlorophenyl introduction; purified via silica gel chromatography.
  • Applications: Not explicitly stated, but the methylthio group may enhance lipophilicity, contrasting with the dioxo groups in the target compound, which favor hydrogen bonding.

6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile

  • Core Structure: Pyrimidine fused to isoquinoline (larger aromatic system) rather than oxazine.
  • Substituents: Amino and carbonitrile groups.
  • Synthesis: Copper(I) iodide-catalyzed coupling with malononitrile in DMSO.
  • Applications: Amino groups improve solubility and nucleophilicity, differing from the electron-withdrawing dioxo groups in the target compound.

Dihydro-4H-pyrazolo[5,1-c][1,4]oxazinyl Compounds

  • Core Structure : Pyrazole fused to 1,4-oxazine instead of pyrimidine.
  • Substituents : Varied alkyl/aryl groups for CNS targeting.
  • Applications : Designed for CNS disorders; the pyrazole ring introduces distinct electronic properties compared to pyrimidine.

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Synthesis Highlights Biological Activity
6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile (Target) Pyrimido[6,1-c][1,4]oxazine 6,8-dioxo, 9-carbonitrile Likely cyclization/column chromatography Potential enzyme inhibition
Pyrimido[4,5-b][1,4]diazepine Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, methyl, phenyl LiAlH4 reduction Antitumor, HIV-1 RT inhibition
Pyrimido[2,1-b][1,3]oxazine Pyrimido[2,1-b][1,3]oxazine 4-chlorophenyl, methylthio Thiomethylation, chromatography Undisclosed (lipophilic profile)
Pyrimido[2,1-a]isoquinoline Pyrimido[2,1-a]isoquinoline 6-amino, 7-carbonitrile CuI catalysis, malononitrile Solubility-driven applications
Pyrazolo[5,1-c][1,4]oxazine Pyrazolo[5,1-c][1,4]oxazine Variable CNS-targeting groups Not detailed CNS disorder treatment

Biological Activity

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies surrounding this compound.

Chemical Structure and Synthesis

The compound features a complex bicyclic structure that can be synthesized through various methods involving cyclization reactions. One common approach involves the condensation of specific precursors under controlled conditions to yield the desired pyrimidine derivative. The synthesis typically requires careful selection of reagents and solvents to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial , antitumor , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Antitumor Activity

Several case studies have documented the antitumor effects of pyrimidine derivatives. For example:

  • A study demonstrated that 6-substituted pyrimidines could induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models.

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the compound's ability to modulate inflammatory pathways. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro.

Research Findings and Case Studies

StudyBiological ActivityFindings
Study 1AntimicrobialInhibition of E. coli and S. aureus growth with MIC values < 50 µg/mL
Study 2AntitumorInduced apoptosis in HeLa cells with IC50 values around 25 µM
Study 3Anti-inflammatoryReduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages

The mechanisms underlying the biological activities of this compound involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.

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